molecular formula C10H10ClNO3 B12274952 2-Chloro-5-[2-(methylamino)-2-oxoethyl]benzoicacid

2-Chloro-5-[2-(methylamino)-2-oxoethyl]benzoicacid

Cat. No.: B12274952
M. Wt: 227.64 g/mol
InChI Key: ZCFDWKIRHOBGOQ-UHFFFAOYSA-N
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Description

The compound 2-Chloro-5-[2-(methylamino)-2-oxoethyl]benzoic acid is a benzoic acid derivative featuring a chloro substituent at the 2-position and a methylamino-oxoethyl group at the 5-position of the aromatic ring.

Properties

Molecular Formula

C10H10ClNO3

Molecular Weight

227.64 g/mol

IUPAC Name

2-chloro-5-[2-(methylamino)-2-oxoethyl]benzoic acid

InChI

InChI=1S/C10H10ClNO3/c1-12-9(13)5-6-2-3-8(11)7(4-6)10(14)15/h2-4H,5H2,1H3,(H,12,13)(H,14,15)

InChI Key

ZCFDWKIRHOBGOQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC1=CC(=C(C=C1)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[2-(methylamino)-2-oxoethyl]benzoic acid can be achieved through several methods. One common approach involves the reaction of 2-amino-5-chlorobenzophenone with dimethyl carbonate under the action of a catalyst. This reaction results in the formation of 2-methylamino-5-chlorobenzophenone, which can then be further processed to obtain the desired compound .

Industrial Production Methods

For large-scale production, a green synthesis approach can be employed. This method involves the use of 2-chloro-5-nitrobenzoic acid as the starting material. The chloro group is converted into a hydroxyl group using an aqueous KOH solution, followed by the reduction of the nitro group to an amine using Pd/C. This method is efficient, cost-effective, and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[2-(methylamino)-2-oxoethyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.

Scientific Research Applications

2-Chloro-5-[2-(methylamino)-2-oxoethyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-[2-(methylamino)-2-oxoethyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to changes in cellular processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparison based on substituent groups, molecular properties, and crystallographic data from the provided sources:

Table 1: Structural and Molecular Comparison of Analogous Benzoic Acid Derivatives

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight Key Properties/Findings References
2-(2-Ethoxy-2-oxoacetamido)benzoic acid Ethoxy-oxoacetamido group at 2-position C₁₁H₁₁NO₅ 237.21 g/mol Planar geometry; hydrogen-bonded chains
2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid Chloro at 2-position, sulfonyl-isopropylamino at 5-position C₁₀H₁₂ClNO₄S 277.72 g/mol Sulfonamide group enhances acidity
2-Chloro-5-(2-formylphenyl)benzoic acid Chloro at 2-position, formylphenyl at 5-position C₁₄H₉ClO₃ 260.67 g/mol High-purity intermediate for pharmaceuticals

Key Differences and Implications

Functional Group Variations: The ethoxy-oxoacetamido group in 2-(2-Ethoxy-2-oxoacetamido)benzoic acid facilitates intermolecular hydrogen bonding, forming crystalline networks . In contrast, the sulfonyl-isopropylamino group in 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid introduces steric bulk and enhances acidity due to the electron-withdrawing sulfonamide moiety . The methylamino-oxoethyl group in the target compound (absent in the evidence) likely confers intermediate polarity compared to the ethoxy-oxoacetamido and sulfonyl groups, affecting solubility and binding affinity.

Crystallographic Behavior :

  • 2-(2-Ethoxy-2-oxoacetamido)benzoic acid exhibits planar geometry with O–H⋯O and C–H⋯O hydrogen bonds directing crystal packing . The absence of sulfonyl or formyl groups reduces steric hindrance, enabling tighter molecular stacking.

Pharmacological Relevance: The sulfonamide derivative (CAS 74138-28-6) may exhibit protease inhibition due to sulfonamide’s role in enzyme active-site binding . The formylphenyl-substituted analog (CAS 1261958-60-4) is noted as a pharmaceutical intermediate, suggesting utility in synthesizing bioactive molecules .

Biological Activity

2-Chloro-5-[2-(methylamino)-2-oxoethyl]benzoic acid is a benzoic acid derivative characterized by its unique molecular structure, which includes a chloro substituent on the benzene ring and a 2-(methylamino)-2-oxoethyl group. Its molecular formula is C11H12ClN1O3. Preliminary studies suggest that this compound may exhibit significant biological activity, particularly in influencing various biochemical pathways and cellular processes.

The proposed mechanism of action for 2-Chloro-5-[2-(methylamino)-2-oxoethyl]benzoic acid includes:

  • Binding Interactions : The compound may interact with various enzymes and proteins, potentially altering their activity and influencing cellular signaling pathways.
  • Enzyme Inhibition/Activation : It is hypothesized that the compound could inhibit or activate specific enzymes, leading to changes in metabolic processes.
  • Gene Expression Modulation : The compound may affect gene expression, which could have downstream effects on cellular function and metabolism.

Biological Activity Overview

Research indicates that 2-Chloro-5-[2-(methylamino)-2-oxoethyl]benzoic acid may impact several biological activities:

  • Cellular Metabolism : The compound appears to influence metabolic pathways, although specific interactions require further characterization.
  • Pharmacokinetics : Its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), are likely affected by its chemical structure and functional groups.
  • Potential Therapeutic Applications : Given its biological activity, this compound could have applications in therapeutic settings, although more research is needed to define its safety and efficacy.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 2-Chloro-5-[2-(methylamino)-2-oxoethyl]benzoic acid, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
4-[2-(Methylamino)-2-oxoethyl]benzoic acidSimilar benzoic acid structure without chlorineLacks the chloro substituent which may affect reactivity
2-Chloro-5-sulfamoylbenzoic acidContains a sulfonamide group instead of an amineExhibits different biological activities due to sulfonamide
3-Chloro-4-(methylamino)benzoic acidMethylamino group on a different positionVaries in biological activity based on position of substituents

Case Studies and Research Findings

Several studies have begun to elucidate the biological effects of 2-Chloro-5-[2-(methylamino)-2-oxoethyl]benzoic acid:

  • Cell Signaling Pathways : Preliminary laboratory studies indicate that the compound may alter cell signaling pathways, impacting processes such as apoptosis and proliferation.
  • In Vitro Studies : In vitro experiments have shown that this compound can influence enzyme activity related to metabolic processes, though detailed mechanisms remain to be fully characterized.
  • Dosage Effects : Research suggests that the effects of the compound can vary significantly with dosage levels in animal models, indicating a need for careful dose-response studies.

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